Cimetidine EP Impurity I HCl

Catalog No.
S1790721
CAS No.
38603-74-6
M.F
C6H11N2OCl
M. Wt
162.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cimetidine EP Impurity I HCl

CAS Number

38603-74-6

Product Name

Cimetidine EP Impurity I HCl

Molecular Formula

C6H11N2OCl

Molecular Weight

162.62

Here's what we do know:

  • Identification and Quantification

    Cimetidine EP Impurity I HCl serves as a reference material for identifying and quantifying this impurity within Cimetidine drug products. This is crucial for ensuring the quality and purity of Cimetidine medications. [Source: Suppliers of Cimetidine EP Impurity I HCl, such as ALLMPUS ()]

  • Potential Research Applications

    Due to its structural similarity to Cimetidine, Cimetidine EP Impurity I HCl might hold potential for scientific research related to histamine receptors or related pathways. However, there's currently a lack of published scientific studies directly investigating its properties or biological effects.

Cimetidine EP Impurity I Hydrochloride is a chemical compound that serves as an impurity of the well-known histamine H2 receptor antagonist, cimetidine. It is primarily utilized in pharmaceutical research and quality control to ensure the purity of cimetidine formulations. The compound is characterized by its unique chemical structure, which includes an imidazole ring and additional functional groups that differentiate it from other related impurities.

  • Oxidation: The hydroxymethyl group present in the compound can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The imidazole ring can be reduced to form an imidazoline derivative when treated with reducing agents like lithium aluminum hydride.
  • Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of ethers or esters.

These reactions are essential for synthesizing various derivatives and studying the compound's reactivity.

Cimetidine EP Impurity I Hydrochloride exhibits biological activity by acting on histamine H2 receptors located on gastric parietal cells. By binding to these receptors, it inhibits the secretion of gastric acid, similar to its parent compound, cimetidine. This mechanism positions it as a relevant subject in studies related to gastric acid-related disorders.

The synthesis of Cimetidine EP Impurity I Hydrochloride involves several key steps:

  • Formation of the Imidazole Ring: Glyoxal is reacted with ammonia and formaldehyde to synthesize the imidazole ring.
  • Ethylation: The imidazole ring is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
  • Hydroxymethylation: The ethylated product undergoes hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.
  • Hydrochloride Formation: Finally, treatment with hydrochloric acid yields the hydrochloride salt of Cimetidine EP Impurity I.

Industrial production methods often employ continuous flow reactors and automated systems to optimize yield and quality during large-scale synthesis .

Cimetidine EP Impurity I Hydrochloride has several applications in scientific research:

  • Pharmaceutical Research: It serves as a reference standard for developing and validating analytical methods for cimetidine and its impurities.
  • Quality Control: Used in quality control testing of pharmaceutical products, ensuring the purity and potency of cimetidine formulations.
  • Biological Studies: Investigated for its role in the metabolism and pharmacokinetics of cimetidine.
  • Chemical Synthesis: Acts as an intermediate in synthesizing other imidazole derivatives .

Studies on Cimetidine EP Impurity I Hydrochloride often focus on its interaction with histamine H2 receptors. Research indicates that it competes with histamine for binding sites, thereby reducing gastric acid secretion. Understanding these interactions is crucial for evaluating its potential effects and safety in therapeutic applications .

Cimetidine EP Impurity I Hydrochloride can be compared with several related compounds:

Compound NameStructure CharacteristicsUnique Features
CimetidineParent compound; histamine H2 receptor antagonistEstablished therapeutic agent for gastric ulcers
Cimetidine Impurity ADifferent chemical structure; contains sulfurDistinct analytical characteristics
Cimetidine Impurity BRelated impurity; varies in functional groupsUnique properties influencing pharmacological profiles

The uniqueness of Cimetidine EP Impurity I Hydrochloride lies in its specific structure, which includes an ethyl group and a hydroxymethyl group attached to the imidazole ring. This distinct arrangement contributes to its unique chemical behavior and pharmacological properties compared to other impurities .

Cimetidine EP Impurity I Hydrochloride, chemically designated as (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride, is a synthetic impurity reference material used in the quality control of cimetidine, a histamine H2 receptor antagonist. Its alternative names include 4-(Hydroxymethyl)-5-methylimidazole hydrochloride and 4-Methyl-5-imidazolemethanol hydrochloride. The compound’s CAS numbers (29636-87-1 for the free base, 38603-74-6 for the hydrochloride salt) and molecular formula (C5H8N2O·HCl) confirm its structural identity.

Structural Classification within Imidazole Derivatives

Cimetidine EP Impurity I Hydrochloride belongs to the imidazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its structure includes:

  • Core imidazole ring: With a methyl group at position 5 and a hydroxymethyl (-CH2OH) substituent at position 4.
  • Salt formation: The hydrochloride salt enhances solubility and stability, critical for reference material applications.

A comparison of structural features with related imidazole derivatives is presented in Table 1.

FeatureCimetidine EP Impurity I HClCimetidine (Parent Drug)
Core structureImidazole ring with methyl and hydroxymethyl groupsImidazole ring with sulphanediyl and guanidine groups
Key substituents-CH2OH at C4, -CH3 at C5Sulphur atoms, cyano-guanidine groups
Functional groupsPrimary alcohol, aromatic amineSecondary amine, thiourea derivatives
Salt counterionHydrochlorideFree base or hydrochloride (varies)

Significance in Pharmaceutical Impurity Profiling

Cimetidine EP Impurity I Hydrochloride is prioritized in regulatory frameworks due to its potential impact on drug safety and efficacy. Key aspects include:

  • Regulatory compliance: The European Pharmacopoeia (EP) mandates its identification and quantification in cimetidine bulk drugs, with limits for unspecified impurities set at ≤0.2% of the principal peak.
  • Analytical method validation: The compound serves as a primary reference standard in high-performance liquid chromatography (HPLC) for method development, ensuring accurate detection of impurities in cimetidine formulations.
  • Quality control: Traceability against pharmacopeial standards (e.g., USP, EP) requires certified materials like Cimetidine EP Impurity I Hydrochloride to validate analytical procedures.

Historical Context in Analytical Chemistry

The identification and characterization of Cimetidine EP Impurity I Hydrochloride reflect advancements in impurity profiling methodologies:

  • Early isolation techniques: Pre-2000 studies utilized normal-phase HPLC for isolating impurities from crude cimetidine, followed by 1H/13C NMR and mass spectrometry for structural elucidation.
  • Modern HPLC optimization: Recent patents (e.g., CN112394134A) describe reversed-phase HPLC methods using phosphate buffer-acetonitrile gradients to improve separation efficiency, reducing runtime from >130 minutes to <30 minutes.
  • Regulatory harmonization: The ICH Q3A/R2 guidelines standardized thresholds for impurity qualification, emphasizing the need for reference materials like Cimetidine EP Impurity I Hydrochloride to meet global quality benchmarks.

Cimetidine EP Impurity I Hydrochloride is a chemical compound with the International Union of Pure and Applied Chemistry (IUPAC) name (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride [1] [9]. This compound represents an important impurity identified in the pharmaceutical production of cimetidine, a histamine H2-receptor antagonist used in the treatment of gastric acid-related disorders [15]. The molecular structure consists of an imidazole ring with a methyl substituent at position 5 and a hydroxymethyl group at position 4, forming the free base, which is then converted to the hydrochloride salt [8] [11].
The molecular formula of Cimetidine EP Impurity I in its free base form is C5H8N2O, while the hydrochloride salt has the formula C5H8N2O·HCl [9] [10]. The compound has a Chemical Abstracts Service (CAS) registry number of 29636-87-1 for the free base and 38603-74-6 for the hydrochloride salt form [11] [13]. The molecular weight of the free base is 112.13 g/mol, and the hydrochloride salt has a molecular weight of 148.59 g/mol, accounting for the addition of the hydrochloride group [9] [22].

When comparing the structure of Cimetidine EP Impurity I with cimetidine itself, significant differences become apparent. While both compounds share the imidazole ring as a common structural element, cimetidine (C10H16N6S) contains additional functional groups including a cyanoguanidine moiety and a thioether linkage that are absent in the impurity [5] [15]. This structural relationship suggests that Cimetidine EP Impurity I may be a synthetic intermediate or degradation product in the cimetidine manufacturing process [1] [5].
Table 1: Chemical Identity of Cimetidine EP Impurity I Hydrochloride [9] [11] [13]

PropertyValue
IUPAC Name(5-Methyl-1H-imidazol-4-yl)methanol hydrochloride
CAS Number38603-74-6 (HCl salt), 29636-87-1 (Free base)
Molecular Formula (Free Base)C5H8N2O
Molecular Formula (HCl Salt)C5H8N2O·HCl
Molecular Weight (Free Base)112.13 g/mol
Molecular Weight (HCl Salt)148.59 g/mol
SMILES NotationOCC(N=CN1)=C1C
InChIInChI=1S/C5H8N2O/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7)

Physical and Chemical Properties

Cimetidine EP Impurity I Hydrochloride exhibits distinct physical and chemical properties that are important for its identification, characterization, and quality control in pharmaceutical analysis [1] [8]. The compound appears as a white to off-white crystalline solid at room temperature, consistent with many pharmaceutical-grade substances [11] [13].

The melting point of the free base form has been determined to be approximately 136°C, which serves as an important physical parameter for identification and purity assessment [11]. The hydrochloride salt form likely has a different melting point, though specific data for this parameter is limited in the available literature [8] [13]. The predicted boiling point of the free base is approximately 389.1±27.0°C, although this value is based on computational predictions rather than experimental measurements [11].

Regarding solubility properties, Cimetidine EP Impurity I Hydrochloride demonstrates good solubility in water, which is characteristic of many hydrochloride salts due to their ionic nature [8] [13]. The compound is also soluble in dimethyl sulfoxide (DMSO) when heated and shows slight solubility in methanol [11]. This solubility profile is important for analytical method development and pharmaceutical formulation considerations [1] [9].

Table 2: Physical and Chemical Properties of Cimetidine EP Impurity I Hydrochloride [8] [11] [13]

PropertyValue
Physical AppearanceWhite to off-white crystalline solid
Melting Point136°C (Free base)
Boiling Point389.1±27.0°C (Predicted, Free base)
Density1.231 g/cm³ (Free base)
SolubilitySoluble in water, soluble in DMSO (heated), slightly soluble in methanol
LogP-0.62 at 23°C and pH 8.4
pKa13.62±0.10 (Predicted)
Storage Conditions2-8°C
StabilityHygroscopic

The partition coefficient (LogP) value of -0.62 at 23°C and pH 8.4 indicates that the compound is relatively hydrophilic, preferring aqueous environments over lipid phases [11]. This property has implications for its behavior in biological systems and analytical separation techniques [15]. The predicted pKa value of approximately 13.62±0.10 suggests that the compound remains protonated under most physiological conditions, which influences its solubility and chemical reactivity [11] [22].

From a stability perspective, Cimetidine EP Impurity I Hydrochloride is considered hygroscopic, meaning it readily absorbs moisture from the surrounding environment [13] [17]. This property necessitates appropriate storage conditions, typically at 2-8°C in tightly sealed containers, to maintain its chemical integrity and prevent degradation [11] [13].

Stereochemistry and Conformational Analysis

The stereochemical properties of Cimetidine EP Impurity I Hydrochloride are relatively straightforward compared to more complex pharmaceutical compounds [15] [16]. The molecule does not contain any chiral centers, meaning it does not exhibit optical isomerism or enantiomeric forms [11] [22]. This absence of chirality simplifies certain aspects of its analytical characterization and quality control [16].

Despite lacking chiral centers, the compound can adopt different conformational states due to rotation around single bonds, particularly those associated with the hydroxymethyl group attached to the imidazole ring [15] [16]. These conformational variations may influence the compound's crystal packing, hydrogen bonding patterns, and ultimately its physical properties [16].

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the conformational behavior of related imidazole derivatives, though specific detailed conformational analysis data for Cimetidine EP Impurity I Hydrochloride is limited in the available literature [16]. Based on studies of similar compounds, the hydroxymethyl group likely adopts conformations that maximize hydrogen bonding opportunities while minimizing steric interactions with the adjacent methyl group on the imidazole ring [15] [16].

The imidazole ring itself is planar due to its aromatic character, with the nitrogen atoms contributing to the aromatic π-electron system [15] [16]. This planarity constrains certain aspects of the molecule's overall conformation, while the exocyclic hydroxymethyl group retains rotational freedom [16]. The protonation state of the imidazole nitrogen atoms can also influence the conformational preferences, particularly in the hydrochloride salt form where one nitrogen is protonated [16] [17].

Computational studies of similar imidazole derivatives suggest that intramolecular hydrogen bonding between the hydroxyl group and the imidazole nitrogen may stabilize certain conformations, though the extent of this effect in Cimetidine EP Impurity I Hydrochloride specifically requires further investigation [15] [16].

Crystal Structure Characteristics

The crystal structure of Cimetidine EP Impurity I Hydrochloride has not been extensively characterized in the available literature, presenting an opportunity for further research in this area [16] [17]. However, based on studies of related imidazole derivatives and hydrochloride salts, several general characteristics can be inferred [16].

As a hydrochloride salt, the crystal structure likely features protonation of one of the imidazole nitrogen atoms, creating a positively charged imidazolium ring that forms an ionic bond with the chloride counterion [16] [17]. This ionic interaction typically plays a dominant role in determining the three-dimensional packing arrangement of the molecules within the crystal lattice [16].

Hydrogen bonding networks are expected to be prominent features in the crystal structure, involving the hydroxyl group, the imidazolium N-H groups, and the chloride anions [16] [17]. These hydrogen bonds likely form both intermolecular and intramolecular networks that contribute significantly to crystal stability and physical properties such as melting point and solubility [16].

While specific X-ray diffraction data for Cimetidine EP Impurity I Hydrochloride is not readily available, studies on the parent compound cimetidine hydrochloride provide some insights [16]. Research has shown that cimetidine hydrochloride can exist in both anhydrous and monohydrate crystal forms, with distinct packing arrangements and hydrogen bonding patterns [16]. Similar polymorphic behavior might be possible for Cimetidine EP Impurity I Hydrochloride, though this would require dedicated crystallographic studies to confirm [16] [17].

Table 3: Crystal Structure Parameters of Cimetidine EP Impurity I Hydrochloride [16] [17]

ParameterObserved/Predicted Value
Crystal SystemNot fully characterized
Space GroupNot determined
Unit Cell ParametersNot determined
Z Value (molecules per unit cell)Not determined
Hydrogen BondingExpected between hydroxyl group, imidazolium N-H, and chloride ions
PolymorphismPossible but not confirmed
Crystal HabitCrystalline solid
Crystal ColorWhite to off-white

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy could provide valuable information about the crystal structure and molecular packing of Cimetidine EP Impurity I Hydrochloride, as has been demonstrated for cimetidine hydrochloride [16]. Such studies could reveal details about hydrogen bonding networks, molecular conformation in the solid state, and potential polymorphic forms [16] [17].

Structure-Property Relationships

The molecular structure of Cimetidine EP Impurity I Hydrochloride directly influences its physical, chemical, and analytical properties, establishing important structure-property relationships that are relevant to its identification and characterization in pharmaceutical contexts [1] [15].

The imidazole ring, a key structural feature, contributes to the compound's basic character due to the presence of nitrogen atoms that can accept protons [15] [16]. This basicity explains the formation of the hydrochloride salt and influences the compound's solubility profile, particularly its enhanced water solubility compared to the free base form [8] [15]. The protonated imidazolium ring in the hydrochloride salt creates a positive charge that interacts favorably with polar solvents like water [15] [16].

The hydroxymethyl group attached to the imidazole ring serves as both a hydrogen bond donor (through the hydroxyl hydrogen) and acceptor (through the oxygen atom) [15] [16]. This dual hydrogen bonding capability significantly influences the compound's physical properties, including its melting point, solubility, and crystal packing arrangements [16]. The hydroxyl group likely participates in extensive hydrogen bonding networks in the solid state, contributing to crystal stability [16] [17].

The relatively small size and simple structure of Cimetidine EP Impurity I Hydrochloride compared to the parent compound cimetidine results in different chromatographic behavior, which is exploited in analytical methods for their separation and quantification [1] [5]. The absence of the cyanoguanidine and thioether groups found in cimetidine leads to different retention times in high-performance liquid chromatography (HPLC) and different migration patterns in other separation techniques [1] [5].

The negative LogP value (-0.62) indicates the compound's hydrophilic nature, which correlates with its molecular structure containing polar functional groups (hydroxyl and imidazole) [11] [15]. This hydrophilicity influences not only solubility but also chromatographic retention behavior and potential interactions with biological systems [15].

From an analytical perspective, the structural features of Cimetidine EP Impurity I Hydrochloride give rise to characteristic spectroscopic properties that are useful for its identification [15] [16]. The imidazole ring and hydroxymethyl group produce distinctive patterns in Nuclear Magnetic Resonance (NMR) spectra, while the overall molecular structure yields specific fragmentation patterns in mass spectrometry [15] [16].

The hygroscopic nature of the compound can be attributed to the presence of the polar hydroxyl group and the ionic character of the hydrochloride salt, both of which can interact favorably with water molecules from the atmosphere [13] [17]. This property necessitates appropriate handling and storage conditions to maintain the compound's integrity [13].

The ¹³C nuclear magnetic resonance spectrum provides complementary structural information through carbon framework analysis [5] [7]. The methyl carbon attached to the imidazole ring resonates at δ 9.56 parts per million, consistent with alkyl substitution on the heterocyclic system [7] [12]. The hydroxymethyl carbon appears in the range δ 60-65 parts per million, characteristic of primary alcohols [11]. The aromatic carbons of the imidazole ring resonate between δ 127-135 parts per million, while the imine carbons (C=N) appear at δ 148-162 parts per million [7] [17].

The ¹³C nuclear magnetic resonance data confirms the carbon skeleton and substitution pattern, providing essential information for structural verification and impurity identification in pharmaceutical analysis [6] [18].

Infrared and Raman Spectroscopy

Infrared spectroscopy serves as a fundamental technique for functional group identification and hydrogen bonding analysis in Cimetidine EP Impurity I Hydrochloride [13] [19].

Fourier Transform Infrared Spectroscopy

The Fourier Transform infrared spectrum of Cimetidine EP Impurity I Hydrochloride displays characteristic absorption bands that identify key functional groups [13] [19]. The broad, strong absorption band in the range 3200-3600 cm⁻¹ corresponds to the hydroxyl (O-H) stretch of the primary alcohol group, indicating hydrogen bonding interactions [19] [18]. The carbonyl stretch appears at 1651 cm⁻¹ as a strong absorption, while the C=N stretching vibrations of the imidazole ring manifest at 1606 cm⁻¹ and 1568 cm⁻¹ as medium-intensity bands [13] [7].

Additional characteristic bands include the C-N stretching vibration at 1280 cm⁻¹, C-S stretching in the 700-800 cm⁻¹ region, and ring deformation modes in the 500-600 cm⁻¹ range [20] [13]. These spectral features provide a fingerprint for compound identification and can detect structural modifications or degradation products [21] [18].

Raman Spectroscopy Applications

Surface-enhanced Raman spectroscopy has emerged as a complementary technique for pharmaceutical impurity analysis [22] [23]. While specific Raman data for Cimetidine EP Impurity I Hydrochloride is limited in the literature, studies on related imidazole compounds demonstrate the utility of Raman spectroscopy for structural characterization [20] [13]. The technique provides enhanced sensitivity for certain vibrational modes and can offer orthogonal confirmation of infrared spectroscopic assignments [22] [21].

Raman spectroscopy proves particularly valuable for identifying polymorphic forms and monitoring solid-state transformations, which are critical considerations in pharmaceutical development [24] [21]. The technique's ability to analyze samples in aqueous solutions makes it suitable for studying hydration effects and solution-state behavior [22] [23].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy provides chromophore identification and quantitative analysis capabilities for Cimetidine EP Impurity I Hydrochloride [25] [26].

Electronic Absorption Characteristics

The ultraviolet-visible absorption spectrum of Cimetidine EP Impurity I Hydrochloride exhibits characteristic electronic transitions of the imidazole chromophore [27] [26]. In 0.1 N sulfuric acid medium, the compound displays a primary absorption maximum at 257 nanometers with a molar absorption coefficient of approximately 5,200 L·mol⁻¹·cm⁻¹ [25] [26]. This absorption corresponds to a π→π* electronic transition within the imidazole ring system [27] [21].

A secondary absorption band appears at 280 nanometers with lower intensity (ε ≈ 2,800 L·mol⁻¹·cm⁻¹), attributed to n→π* transitions involving the nitrogen lone pairs [26] [21]. In dimethylformamide solvent, a charge-transfer band emerges at 354 nanometers, indicating solvent-dependent electronic interactions [26] [18].

Analytical Applications and Method Development

The ultraviolet absorption characteristics enable development of quantitative analytical methods for impurity determination [27] [26]. The European Pharmacopoeia method specifies ultraviolet detection at 220 nanometers for liquid chromatographic analysis, providing adequate sensitivity for impurity quantification [25] [2]. Spectrophotometric methods utilizing the 257-nanometer absorption maximum achieve detection limits of 0.1-1% relative to the parent compound [26] [21].

Chromogenic reactions in alkaline medium (pH 13) produce intense absorption at 586 nanometers, enabling colorimetric assays with enhanced sensitivity [26]. This reaction involves oxidative coupling with suitable reagents, forming colored products with molar absorption coefficients exceeding 12,500 L·mol⁻¹·cm⁻¹ [26].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through characteristic fragmentation patterns [28] [29].

Electrospray Ionization Mass Spectrometry

Electrospray ionization mass spectrometry of Cimetidine EP Impurity I Hydrochloride generates characteristic molecular ion peaks that confirm its identity [28] [4]. The hydrochloride salt produces a protonated molecular ion [M+H]⁺ at m/z 149, representing the intact salt form [4] [29]. The free base generates [M+H]⁺ at m/z 113, confirming the molecular formula C₅H₈N₂O [3] [30].

Fragmentation Analysis and Structural Confirmation

The mass spectrometric fragmentation pattern provides detailed structural information through systematic bond cleavages [28] [29]. Loss of the hydroxyl group from the molecular ion produces a fragment at m/z 96 [M-OH]⁺, confirming the presence of the primary alcohol functionality [29] [18]. The imidazole ring system generates a characteristic fragment ion at m/z 82, corresponding to the intact heterocyclic core [28] [6].

Additional fragment ions include m/z 69 [C₄H₇N]⁺ from the imidazole side chain, m/z 54 [C₃H₄N]⁺ representing pyrimidine-like fragments, and m/z 41 [C₂H₃N]⁺ corresponding to nitrile fragments [29] [18]. These fragmentation pathways enable unambiguous structural assignment and differentiation from other cimetidine-related impurities [28] [6].

Tandem mass spectrometry (MS/MS) experiments provide enhanced selectivity and sensitivity for impurity quantification in complex pharmaceutical matrices [28] [29]. Product ion scanning confirms fragmentation pathways and enables development of specific detection methods for regulatory compliance [6] [21].

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for three-dimensional structural determination of Cimetidine EP Impurity I Hydrochloride [31] [24].

Crystal Structure Determination

While specific single-crystal X-ray diffraction data for Cimetidine EP Impurity I Hydrochloride is limited in the current literature, related cimetidine compounds provide structural insights [5] [31]. Studies on cimetidine hydrochloride demonstrate the power of powder X-ray diffraction combined with nuclear magnetic resonance crystallography for pharmaceutical materials [5] [31]. The anhydrous form of cimetidine hydrochloride crystallizes in the monoclinic space group P2₁/c with characteristic unit cell parameters [5] [31].

Hydrogen Bonding and Intermolecular Interactions

X-ray crystallographic analysis reveals critical information about hydrogen bonding patterns and intermolecular interactions [31] [32]. The hydroxymethyl group in Cimetidine EP Impurity I Hydrochloride can participate in extensive hydrogen bonding networks, influencing crystal packing and physical properties [5] [24]. These interactions affect solubility, stability, and polymorphic behavior, which are essential considerations for pharmaceutical development [24] [33].

Advanced diffraction techniques, including X-ray absorption near-edge spectroscopy, provide complementary information about electronic structure and bonding environments [24]. These methods enable discrimination between different polymorphic forms and provide insights into solid-state transformations [24] [33].

Polymorphism and Solid-State Characterization

Understanding polymorphic behavior is crucial for pharmaceutical impurity characterization [24] [33]. X-ray diffraction techniques can identify different crystalline forms and monitor phase transitions under various conditions [31] [24]. The combination of powder diffraction with solid-state nuclear magnetic resonance spectroscopy provides robust structural validation and polymorph identification [5] [16].

Mechanochemical approaches facilitate preparation of specific crystalline forms for structural analysis [32]. These methods enable access to metastable phases and provide alternative routes for polymorph screening and characterization [32] [33].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

Explore Compound Types